

CAS number and molecular weight of 1-(β-D-Xylofuranosyl)-5-methoxyuracil

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Compound of Interest

1-(b-D-Xylofuranosyl)-5methoxyuracil

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Technical Guide: 1-(β-D-Xylofuranosyl)-5-methyluracil

A Note on the Compound Name: This technical guide focuses on 1-(β -D-Xylofuranosyl)-5-methyluracil. Publicly available scientific literature and chemical databases do not contain specific information for "1-(β -D-Xylofuranosyl)-5-methoxyuracil." It is highly probable that "methoxy" was a misnomer for "methyl."

Introduction

1-(β-D-Xylofuranosyl)-5-methyluracil, also known as Xylo-5-methyluridine, is a synthetic nucleoside analog. As a thymidine analog, it possesses structural similarities to the natural nucleoside thymidine. This structural mimicry allows it to be recognized by cellular and viral enzymes involved in nucleic acid synthesis. This property makes it a valuable tool in biomedical research, particularly in the fields of antiviral drug development and cell biology for tracking DNA synthesis.[1][2][3] Its primary applications lie in its ability to be incorporated into replicating DNA, thereby acting as a label or a chain terminator.

Physicochemical Data

The key quantitative data for 1-(β -D-Xylofuranosyl)-5-methyluracil are summarized in the table below for easy reference.



Property	Value	Reference
CAS Number	52486-19-8	[4]
Molecular Formula	C10H14N2O6	[4]
Molecular Weight	258.23 g/mol	[4]
Synonyms	Xylo-5-methyluridine	[4]

Biological Activity and Mechanism of Action

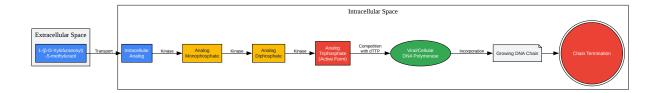
As a nucleoside analog, the biological activity of 1-(β -D-Xylofuranosyl)-5-methyluracil is predicated on its interaction with enzymes that process natural nucleosides. The general mechanism of action for antiviral nucleoside analogs involves a multi-step intracellular activation process.

First, the nucleoside analog enters the cell. Inside the cell, it is phosphorylated by host or viral kinases to its active triphosphate form. This triphosphate derivative then competes with the corresponding natural deoxyribonucleoside triphosphate (in this case, deoxythymidine triphosphate or dTTP) for incorporation into a growing DNA chain by a DNA polymerase.

Once incorporated, the analog can disrupt further DNA chain elongation. This termination of DNA synthesis is a key mechanism for the antiviral and anticancer effects of many nucleoside analogs. The altered sugar moiety, a xylofuranose instead of a deoxyribose, can prevent the formation of the necessary phosphodiester bond with the next incoming nucleotide.

Below is a generalized signaling pathway illustrating the mechanism of action for a nucleoside analog like 1-(β-D-Xylofuranosyl)-5-methyluracil.





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Caption: General mechanism of action for nucleoside analogs.

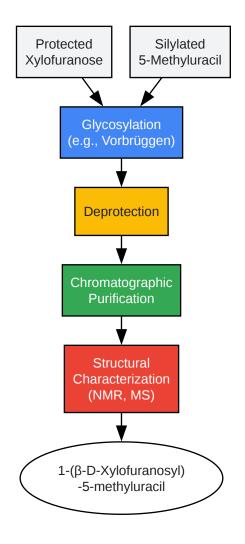
Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and evaluation of 1-(β -D-Xylofuranosyl)-5-methyluracil are not readily available in the public domain. However, based on general methods for the synthesis and testing of nucleoside analogs, a logical experimental workflow can be proposed.

General Synthesis of Xylofuranosyl Nucleosides

The synthesis of xylofuranosyl nucleosides often involves the coupling of a protected xylofuranose derivative with a silylated nucleobase. A general procedure is outlined below.





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Caption: General workflow for the synthesis of xylofuranosyl nucleosides.

A more detailed, generalized protocol would involve:

- Protection of Xylofuranose: The hydroxyl groups of D-xylose are protected, often with acetyl
 or benzoyl groups, to prevent unwanted side reactions.
- Activation of the Anomeric Center: The anomeric carbon is typically activated, for instance, by conversion to a glycosyl halide or acetate.
- Silylation of the Nucleobase: 5-Methyluracil is treated with a silylating agent, such as hexamethyldisilazane (HMDS), to increase its solubility and nucleophilicity.

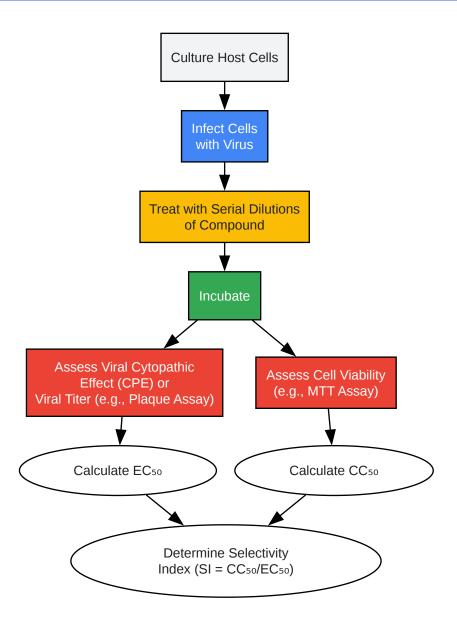


- Glycosylation (Coupling Reaction): The protected and activated xylofuranose is reacted with the silylated 5-methyluracil in the presence of a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf). This is commonly known as the Vorbrüggen glycosylation.
- Deprotection: The protecting groups on the sugar moiety are removed, typically under basic conditions (e.g., with sodium methoxide in methanol).
- Purification: The final product is purified from the reaction mixture using techniques such as column chromatography.
- Structural Verification: The identity and purity of the synthesized compound are confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Antiviral Activity Assay

To evaluate the antiviral potential of 1-(β -D-Xylofuranosyl)-5-methyluracil, a cell-based assay is typically employed.





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Caption: Workflow for in vitro antiviral activity and cytotoxicity assays.

A typical protocol involves:

- Cell Seeding: Appropriate host cells are seeded in microtiter plates and allowed to adhere overnight.
- Compound Preparation: A stock solution of 1-(β -D-Xylofuranosyl)-5-methyluracil is prepared and serially diluted to obtain a range of concentrations.



- Infection and Treatment: The cell monolayers are infected with the virus of interest. After a short adsorption period, the viral inoculum is removed, and the cells are treated with the different concentrations of the compound.
- Incubation: The plates are incubated for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE) in the untreated control wells.
- Assessment of Antiviral Activity: The extent of viral replication is quantified. This can be done
 by visually scoring the CPE, or by more quantitative methods such as plaque reduction
 assays, quantitative PCR (qPCR) to measure viral nucleic acid, or enzyme-linked
 immunosorbent assays (ELISA) to measure viral protein levels. The 50% effective
 concentration (EC₅₀) is then calculated.
- Cytotoxicity Assay: In parallel, the toxicity of the compound on uninfected cells is assessed using a viability assay (e.g., MTT or MTS assay). The 50% cytotoxic concentration (CC₅₀) is determined.
- Selectivity Index: The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is determined to assess the therapeutic window of the compound. A higher SI value indicates a more promising antiviral agent.

Applications in Research and Drug Development

 $1-(\beta-D-Xy)$ lofuranosyl)-5-methyluracil and related nucleoside analogs are important tools for:

- Antiviral Research: As thymidine analogs, they can be screened for activity against a variety
 of DNA viruses, such as herpesviruses and hepatitis B virus.
- Cancer Research: Due to their ability to interfere with DNA synthesis, these compounds can be investigated for their potential as anticancer agents.
- Molecular Biology: The ability to be incorporated into DNA makes them useful for labeling and tracking newly synthesized DNA in studies of DNA replication and repair.

Conclusion



1-(β-D-Xylofuranosyl)-5-methyluracil is a synthetic nucleoside analog with potential applications in antiviral and anticancer research. Its mechanism of action is expected to be similar to other nucleoside analogs, involving intracellular phosphorylation and subsequent inhibition of DNA synthesis. While specific experimental data and protocols for this compound are sparse in publicly accessible literature, established methodologies for the synthesis and evaluation of nucleoside analogs provide a clear framework for its further investigation. Future research should focus on detailed biological evaluations to elucidate its specific antiviral spectrum, mechanism of action, and potential as a therapeutic agent.

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